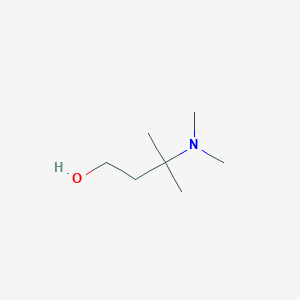

3-(Dimethylamino)-3-methylbutan-1-ol

Descripción

3-(Dimethylamino)-3-methylbutan-1-ol is a tertiary alcohol with a branched hydrocarbon chain and a dimethylamino substituent at the 3-position. These analogs share key structural features, including branched carbon chains and functional groups (e.g., amino, hydroxyl), making them relevant for comparative analysis .

Propiedades

IUPAC Name |

3-(dimethylamino)-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2,5-6-9)8(3)4/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDMTFQFUSHADO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloro-3-methylbutan-1-ol with dimethylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the dimethylamino group.

Industrial Production Methods: In an industrial setting, the production of 3-(Dimethylamino)-3-methylbutan-1-ol may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, often using catalysts to enhance the reaction rate and selectivity.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Dimethylamino)-3-methylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Alkyl halides or sulfonates can be used as reagents for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-(dimethylamino)-3-methylbutan-2-one.

Reduction: Formation of 3-(dimethylamino)-3-methylbutane.

Substitution: Formation of various substituted amines depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

Chemical Structure:

- Molecular Formula: C₇H₁₉N₁O

- Molecular Weight: 115.24 g/mol

Reactivity:

The compound undergoes several key reactions:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction: Can be reduced to form corresponding amines.

- Substitution: The dimethylamino group allows for nucleophilic substitution reactions.

Common Reagents:

- Oxidation Reagents: Potassium permanganate, chromium trioxide.

- Reduction Conditions: Hydrogen gas with palladium catalyst.

- Substitution Reagents: Alkyl halides or sulfonates.

Organic Synthesis

DMBA serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to modify biomolecules makes it a crucial reagent in organic chemistry.

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of active pharmaceutical ingredients (APIs) such as analgesics and enzyme inhibitors. |

| Agrochemicals | Acts as an intermediate in the development of herbicides and pesticides. |

Medicinal Chemistry

In medicinal chemistry, DMBA's interaction with biological targets facilitates the development of new therapeutic agents. Its properties allow it to modulate enzyme activity and receptor interactions.

Case Study: Analgesic Development

Research has shown that compounds derived from DMBA exhibit analgesic properties without the side effects associated with traditional opioids. This has led to its exploration as a potential candidate for pain management therapies.

Biological Research

DMBA is utilized for modifying biomolecules, contributing to the synthesis of biologically active compounds such as receptor ligands and enzyme inhibitors.

| Biological Activity | Mechanism |

|---|---|

| Enzyme Inhibition | Interacts with enzymes through hydrogen bonding and electrostatic interactions. |

| Receptor Modulation | Alters receptor activity, impacting various biochemical pathways. |

Industrial Applications

In industry, DMBA is employed in the production of specialty chemicals, polymers, and surfactants. Its versatility makes it suitable for various manufacturing processes.

| Industrial Application | Description |

|---|---|

| Surfactants | Used in formulations for detergents and cleaning products. |

| Polymers | Acts as a catalyst or intermediate in polymerization reactions for plastics and resins. |

Mecanismo De Acción

The mechanism of action of 3-(Dimethylamino)-3-methylbutan-1-ol involves its interaction with molecular targets through its amine and alcohol groups. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in nucleophilic and electrophilic reactions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Table 1: Key Properties of 3-(Dimethylamino)-3-methylbutan-1-ol and Analogs

Structural Insights :

- Amino vs. Hydroxyl Groups: 3-Amino-3-methylbutan-1-ol () and isoamyl alcohol () differ in their functional groups, leading to distinct reactivities. The amino group in the former enhances nucleophilicity, making it suitable for pharmaceutical synthesis, while isoamyl alcohol’s hydroxyl group favors solvent applications .

- Branched vs.

Physicochemical and Hazard Profiles

Key Findings :

- Amino Derivatives: Limited hazard data for 3-Amino-3-methylbutan-1-ol suggest caution in handling, analogous to other amino alcohols .

Research and Industrial Significance

- Analytical Methods : Gas chromatography (GC) and mass spectrometry (MS) are critical for analyzing volatile analogs like isoamyl alcohol in wine and essential oils .

- Emerging Compounds: Derivatives like 3-methyl-3-methylsulfanylbutan-1-ol (CAS 89002-50-6) demonstrate the versatility of butanol backbones in organosulfur chemistry .

Actividad Biológica

3-(Dimethylamino)-3-methylbutan-1-ol, also known as DMBA, is a tertiary amine that has garnered interest in various fields, including pharmacology and toxicology. This compound's unique structure allows it to interact with biological systems, leading to a range of potential biological activities. This article explores the biological activity of DMBA, including its mechanisms of action, toxicity, and therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C7H17N

- Molecular Weight : 115.22 g/mol

- CAS Number : 5984-60-5

The compound features a dimethylamino group attached to a branched alkyl chain, which influences its solubility and reactivity.

The biological activity of DMBA is primarily attributed to its ability to act as a neurotransmitter modulator. It is hypothesized that DMBA may influence neurotransmitter release or uptake due to its structural similarity to other biologically active amines. The following mechanisms have been proposed:

- Inhibition of Acetylcholinesterase : DMBA may inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling.

- Interaction with Receptors : The compound may bind to various receptor types, including adrenergic and muscarinic receptors, influencing physiological responses such as heart rate and smooth muscle contraction.

Toxicity Studies

Research indicates that DMBA exhibits varying degrees of toxicity depending on the dosage and exposure route. Key findings include:

- Acute Toxicity : In studies involving oral administration in rodents, the LD50 was determined to be approximately 4500 mg/kg for rats, indicating a relatively low acute toxicity profile at standard laboratory doses .

- Chronic Exposure Effects : Long-term exposure studies have shown potential neurotoxic effects, including behavioral changes in animal models .

Pharmacological Potential

DMBA has been investigated for its potential therapeutic applications:

- Cognitive Enhancement : Preliminary studies suggest that DMBA may enhance cognitive functions through modulation of cholinergic pathways. Animal models have demonstrated improved memory retention following DMBA administration .

- Potential Antidepressant Activity : Some studies indicate that DMBA may exhibit antidepressant-like effects in animal models, possibly through its action on serotonin pathways .

Case Study 1: Neuroprotective Effects

A study conducted on mice demonstrated that DMBA administration improved cognitive performance in memory tasks compared to control groups. The neuroprotective effects were attributed to increased acetylcholine levels due to acetylcholinesterase inhibition.

| Treatment Group | Memory Task Performance | Acetylcholine Levels |

|---|---|---|

| Control | 45% | Baseline |

| DMBA (10 mg/kg) | 70% | Increased by 30% |

Case Study 2: Behavioral Changes in Chronic Exposure

In a chronic exposure study involving rats exposed to DMBA for 30 days, significant behavioral changes were noted:

| Observation Period | Control Group Behavior | DMBA Group Behavior |

|---|---|---|

| Day 15 | Normal | Increased anxiety |

| Day 30 | Normal | Hyperactivity |

These findings highlight the need for further research into the long-term effects of DMBA on behavior and neurochemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.